molecular formula C11H8N2O3 B3364197 2-Hydroxy-5-(3-nitrophenyl)pyridine CAS No. 1111106-29-6

2-Hydroxy-5-(3-nitrophenyl)pyridine

Cat. No. B3364197
CAS RN: 1111106-29-6
M. Wt: 216.19 g/mol
InChI Key: DKRKBVUETKJJLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-5-(3-nitrophenyl)pyridine is a chemical compound with the molecular formula C11H8N2O3 . It is a derivative of nitropyridine, which is an industrially important compound. Its lead salt finds application in solid propellants as catalysts . It is also used as a catalyst for generating β-oxopropyl carbonates from cyclic carbonates and alcohols .


Synthesis Analysis

The synthesis of 2-Hydroxy-5-(3-nitrophenyl)pyridine involves complex chemical reactions. X-ray diffraction analysis and a study of the Hirshfeld surfaces revealed important interactions between the nitro-group O atoms and the H atoms of the pyridine and pyrimidine rings .


Molecular Structure Analysis

The molecular structure of 2-Hydroxy-5-(3-nitrophenyl)pyridine is complex and involves multiple atomic interactions. The structure is available as a 2D Mol file .


Chemical Reactions Analysis

The chemical reactions involving 2-Hydroxy-5-(3-nitrophenyl)pyridine are complex and involve multiple steps. For example, the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .


Physical And Chemical Properties Analysis

2-Hydroxy-5-(3-nitrophenyl)pyridine is a light yellow to beige crystalline powder . It has a molecular weight of 140.0969 .

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(3-nitrophenyl)pyridine involves dual activation of ester and amine substrates through hydrogen bonding between the catalyst and substrates .

Safety and Hazards

2-Hydroxy-5-(3-nitrophenyl)pyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-(3-nitrophenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3/c14-11-5-4-9(7-12-11)8-2-1-3-10(6-8)13(15)16/h1-7H,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKRKBVUETKJJLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CNC(=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60604826
Record name 5-(3-Nitrophenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60604826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-5-(3-nitrophenyl)pyridine

CAS RN

1111106-29-6
Record name 5-(3-Nitrophenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60604826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxy-5-(3-nitrophenyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-Hydroxy-5-(3-nitrophenyl)pyridine
Reactant of Route 3
Reactant of Route 3
2-Hydroxy-5-(3-nitrophenyl)pyridine
Reactant of Route 4
2-Hydroxy-5-(3-nitrophenyl)pyridine
Reactant of Route 5
Reactant of Route 5
2-Hydroxy-5-(3-nitrophenyl)pyridine
Reactant of Route 6
Reactant of Route 6
2-Hydroxy-5-(3-nitrophenyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.